- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure
商品名:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
CAS番号:923289-21-8
MF:C17H18N2O2S
メガワット:314.402022838593
MDL:MFCD11042287
CID:69518
PubChem ID:53393377
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline
- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol
- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol
- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline
- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol
- FD7118
- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- C17H18N2O2S
- PubChem19246
- LPPRPUJPNUY
- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)
- DTXSID10693886
- A1-01691
- SY060355
- SCHEMBL313693
- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
- BCP13817
- LPPRPUJPNUYIKH-UHFFFAOYSA-N
- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE
- AC-25669
- MFCD11042287
- 923289-21-8
- AKOS015904550
- CS-13196
- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone
- CS-B0014
- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
-
- MDL: MFCD11042287
- インチ: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
- InChIKey: LPPRPUJPNUYIKH-UHFFFAOYSA-N
- ほほえんだ: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC
計算された属性
- せいみつぶんしりょう: 314.108899g/mol
- ひょうめんでんか: 0
- XLogP3: 3.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 314.108899g/mol
- 単一同位体質量: 314.108899g/mol
- 水素結合トポロジー分子極性表面積: 79.5Ų
- 重原子数: 22
- 複雑さ: 466
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 密度みつど: 1.240
- ふってん: 518°C at 760 mmHg
- PSA: 83.48000
- LogP: 4.50430
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0014-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 99.06% | 1g |
$990.0 | 2022-04-26 | |
eNovation Chemicals LLC | K09689-50g |
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 50g |
$6400 | 2024-05-25 | |
Alichem | A189008017-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 100mg |
$310.96 | 2023-08-31 | |
eNovation Chemicals LLC | D915883-1g |
4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |
923289-21-8 | 95% | 1g |
$1435 | 2023-09-03 | |
Chemenu | CM144749-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 250mg |
$*** | 2023-05-29 | |
1PlusChem | 1P00686F-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 98% | 1g |
$1054.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 250mg |
¥5105.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 100mg |
¥3759.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 100mg |
¥3060.0 | 2024-04-15 | |
abcr | AB601061-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |
923289-21-8 | 250mg |
€667.50 | 2024-07-24 |
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C
リファレンス
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesisSynthesis, 2014, 46(7), 899-908,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
リファレンス
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
リファレンス
- Process for preparation of HCV inhibitor, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
リファレンス
- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol
1.2 Reagents: Acetic acid , Methanol
リファレンス
- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
リファレンス
- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
リファレンス
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
リファレンス
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux
リファレンス
- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
リファレンス
- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Methanol
リファレンス
- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
リファレンス
- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C
リファレンス
- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
リファレンス
- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux
リファレンス
- Preparation method of TMC-435 important intermediate, China, , ,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt
リファレンス
- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials
- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide
- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol 関連文献
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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推奨される供給者
Amadis Chemical Company Limited
(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):210.0/356.0/960.0